molecular formula C8H17N3O4S B1373426 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate CAS No. 1262770-79-5

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate

Cat. No.: B1373426
CAS No.: 1262770-79-5
M. Wt: 251.31 g/mol
InChI Key: ALYAUIAFRUKJRZ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms adjacent to three carbon atoms in a ring structure . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine . For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been synthesized under mild and greener reaction conditions with excellent yields .


Molecular Structure Analysis

The structure of pyrazoles is characterized by tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are known to exhibit a wide range of chemical reactions. For instance, they can undergo reactions with various electrophiles due to the presence of an active methine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their structure. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has a molecular weight of 173.21 g/mol and exhibits no hydrogen bond donor count .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Al-Smaisim (2012) discussed the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, showing their potent antibacterial activity against several bacterial species.

  • Pyrazole-Containing Chelating Agents : Driessen (2010) explored the synthesis of pyrazole-containing chelating agents from l-(hydroxymethyl)pyrazole and l-(hydroxymethyl)-3,5-dimethylpyrazole, yielding compounds with yields better than 90% (Driessen, 2010).

  • Local Anesthetic and Analgesic Activities : Bruno et al. (1994) synthesized derivatives of 3,5-diphenyl-1H-pyrazole, which exhibited significant local anesthetic, analgesic, and anti-inflammatory activities (Bruno et al., 1994).

  • Potential as Benzodiazepine Receptor Ligand : Maggio et al. (2013) investigated a compound related to 1,3-dimethyl-1H-pyrazol-5-yl for its potential as a benzodiazepine receptor ligand (Maggio et al., 2013).

  • Cytotoxic Activity on Tumor Cell Lines : Kodadi et al. (2007) reported on the synthesis of new tridentate compounds with cytotoxic properties on tumor cell lines (Kodadi et al., 2007).

  • Drug Discovery and Medicinal Chemistry : Ivonin et al. (2015) described an approach to synthesize (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, useful for drug discovery and medicinal chemistry (Ivonin et al., 2015).

  • Supramolecular Properties of ZnII Complexes : Guerrero et al. (2015) synthesized new ZnII complexes with potential applications in supramolecular crystal engineering (Guerrero et al., 2015).

  • Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives with notable antimicrobial and anticancer activities (Hafez et al., 2016).

  • Methylation Reactions : Ivanova et al. (2017) studied the methylation reactions of polyfluoroalkyl-containing pyrazoles, revealing regioselectivity under different conditions (Ivanova et al., 2017).

  • Potential as Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, exploring their potential as corrosion inhibitors (Wang et al., 2006).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the biological target. Some pyrazole derivatives have shown antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with pyrazoles can vary depending on their specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information .

Future Directions

The future directions in the field of pyrazole research are likely to involve the development of new synthetic methods and the exploration of their biological activities. Pyrazoles are considered privileged scaffolds in medicinal chemistry, and their applications in drug discovery are expected to continue to expand .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.H2O4S/c1-7-6-8(2)11(10-7)5-4-9-3;1-5(2,3)4/h6,9H,4-5H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAUIAFRUKJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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